molecular formula C15H23N3O6S B128823 Physostigmine sulphate CAS No. 64-47-1

Physostigmine sulphate

Cat. No.: B128823
CAS No.: 64-47-1
M. Wt: 373.4 g/mol
InChI Key: LLIODTIILSCNOH-PBCQUBLHSA-N
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Biochemical Analysis

Biochemical Properties

Eserine Hemisulfate Salt plays a crucial role in biochemical reactions. It acts as an acetylcholinesterase inhibitor, forming a carbamylated enzyme complex with acetylcholinesterase that degrades slowly . This interaction with acetylcholinesterase is a key aspect of its biochemical activity .

Cellular Effects

The effects of Eserine Hemisulfate Salt on cells are profound. It influences cell function by interacting with acetylcholinesterase, an essential enzyme involved in neurotransmission . By inhibiting this enzyme, Eserine Hemisulfate Salt can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Eserine Hemisulfate Salt exerts its effects at the molecular level primarily through its action as an acetylcholinesterase inhibitor . It forms a carbamylated enzyme complex with acetylcholinesterase, leading to slow degradation of the enzyme . This interaction can lead to changes in gene expression and influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of Eserine Hemisulfate Salt can change over time in laboratory settings. It is known to form a slowly degrading complex with acetylcholinesterase

Metabolic Pathways

Eserine Hemisulfate Salt is involved in the cholinergic system’s metabolic pathways through its action as an acetylcholinesterase inhibitor It can affect the levels of acetylcholine, a key neurotransmitter, in the body

Transport and Distribution

The transport and distribution of Eserine Hemisulfate Salt within cells and tissues are critical aspects of its function. As an acetylcholinesterase inhibitor, it is likely to be distributed wherever this enzyme is present . Specific details about its transporters or binding proteins are not currently available.

Subcellular Localization

The subcellular localization of Eserine Hemisulfate Salt can affect its activity and function. Given its role as an acetylcholinesterase inhibitor, it is likely to be found wherever this enzyme is localized within the cell

Chemical Reactions Analysis

Types of Reactions: Physostigmine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Physostigmine sulfate has a wide range of scientific research applications:

Properties

CAS No.

64-47-1

Molecular Formula

C15H23N3O6S

Molecular Weight

373.4 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid

InChI

InChI=1S/C15H21N3O2.H2O4S/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t13-,15+;/m1./s1

InChI Key

LLIODTIILSCNOH-PBCQUBLHSA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O

64-47-1

Pictograms

Acute Toxic

Synonyms

(3aS-cis)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol Methylcarbamate (Ester) Sulfate (Salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does eserine sulfate exert its effects?

A1: Eserine sulfate functions as a reversible cholinesterase inhibitor. [, , ] It interacts with the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. [, , , , ] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in prolonged and enhanced cholinergic neurotransmission. [, , , , , , , ]

Q2: What are the downstream effects of this interaction?

A2: The accumulation of acetylcholine due to eserine sulfate inhibition can have various effects on different organ systems, including:

  • Muscular System: Increased muscle contractions and potential for muscle paralysis at high concentrations. [, , , ]
  • Nervous System: Enhanced cognitive function, increased alertness, and potential for seizures at high concentrations. [, , , , , ]
  • Ocular System: Pupil constriction (miosis), increased accommodation, and potential for blurred vision. [, , ]
  • Respiratory System: Bronchoconstriction and increased mucus secretion. []
  • Gastrointestinal System: Increased intestinal motility and secretions. []

Q3: What is the molecular formula and weight of eserine sulfate?

A3: The molecular formula of eserine sulfate is (C15H21N3O2)2.H2SO4. Its molecular weight is 648.8 g/mol. [, , ]

Q4: Is there any spectroscopic data available for eserine sulfate?

A4: Yes, research has employed various spectroscopic techniques to characterize eserine sulfate, including infrared spectroscopy. [, ] These analyses provide valuable information regarding the compound's functional groups and structural characteristics.

Q5: How does eserine sulfate perform under different conditions?

A5: Eserine sulfate exhibits stability at specific pH ranges and temperatures. [, , , ] Research has explored its formulation into various delivery systems, such as micronized emulsions, to enhance its stability and bioavailability. [, ]

Q6: What are the primary applications of eserine sulfate?

A6: Eserine sulfate finds applications in various research areas, including:

  • Neurological Research: Investigating cholinergic pathways and their role in cognitive function, memory, and sleep. [, , , , ]
  • Ophthalmological Research: Inducing miosis for diagnostic and therapeutic purposes, such as in the treatment of glaucoma. [, ]
  • Pharmacological Research: Evaluating its potential as an antidote for organophosphate poisoning. []

Q7: What animal models are used to study eserine sulfate?

A7: Research on eserine sulfate commonly employs various animal models, including rats, mice, rabbits, guinea pigs, dogs, and frogs. [, , , , , , , , ] These models provide valuable insights into the compound's effects on different physiological systems.

Q8: What are the known toxicological properties of eserine sulfate?

A8: Eserine sulfate can exhibit toxicity at high doses, with potential adverse effects on the muscular, nervous, respiratory, and cardiovascular systems. [, , ] Research emphasizes the importance of careful dose selection and administration to mitigate potential risks.

Q9: What are the future directions for research on eserine sulfate?

A9: Ongoing research on eserine sulfate focuses on:

  • Targeted Drug Delivery: Developing novel delivery systems to enhance its efficacy and minimize potential side effects. []
  • Biomarker Discovery: Identifying biomarkers to predict treatment response and monitor potential adverse effects. []
  • Understanding Resistance Mechanisms: Investigating potential resistance mechanisms to cholinesterase inhibitors and exploring strategies to overcome them. [, ]

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